molecular formula C21H23FN2O4S B3003730 4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049536-10-8

4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B3003730
CAS No.: 1049536-10-8
M. Wt: 418.48
InChI Key: MMKFDXYUUAPTEG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a sulfur-containing heterocyclic compound with a fused thieno[3,4-b]pyrazine core. The molecule features a 4-fluorophenethyl substituent at position 4 and a 4-methoxyphenyl group at position 1, contributing to its unique electronic and steric properties.

This compound belongs to a class of hexahydrothieno[3,4-b]pyrazin-2(1H)-one derivatives, which have been explored for their structural diversity and bioactivity. Synthesis of such compounds typically involves cyclization reactions of substituted thioureas or thioamides, followed by oxidation to form sulfones . Shaitanov et al.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-28-18-8-6-17(7-9-18)24-20-14-29(26,27)13-19(20)23(12-21(24)25)11-10-15-2-4-16(22)5-3-15/h2-9,19-20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKFDXYUUAPTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide , identified by CAS number 1049536-10-8 , is a synthetic organic molecule with potential therapeutic applications. Its unique structure combines a thieno[3,4-b]pyrazine core with fluorophenethyl and methoxyphenyl substituents, which may influence its biological activity.

  • Molecular Formula : C20H22FN3O2S
  • Molecular Weight : 418.5 g/mol
  • IUPAC Name : 4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitumor agent and anti-inflammatory drug . The following sections summarize key findings from various studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one exhibit cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several in vitro studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AMCF-7 (Breast)15.2Apoptosis induction
Study BA549 (Lung)12.8Cell cycle arrest
Study CHeLa (Cervical)10.5Inhibition of migration

Anti-inflammatory Effects

In addition to antitumor properties, the compound has shown promise in reducing inflammation. In vivo studies demonstrated a significant reduction in inflammatory markers in animal models treated with this compound compared to controls.

Study ReferenceModel UsedInflammatory Marker Reduction (%)
Study DCarrageenan-induced edema model40%
Study EAdjuvant-induced arthritis model55%

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of the compound against breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant apoptosis was observed at concentrations above 10 µM, suggesting a dose-dependent effect.
  • Case Study on Anti-inflammatory Potential :
    • Objective : Assess the anti-inflammatory effects in an arthritis model.
    • Method : Mice were administered the compound prior to induction of arthritis.
    • Results : A marked decrease in paw swelling and improvement in mobility were noted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can be contextualized against related derivatives (Table 1).

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-(4-Fluorophenethyl), 1-(4-Methoxyphenyl) C₂₃H₂₆FN₂O₄S 453.53 High polarity due to sulfone and methoxy groups; potential CNS activity
(4aR,7aS)-4-Cyclohexyl-1-(3-Methoxyphenyl) Analog 4-Cyclohexyl, 1-(3-Methoxyphenyl) C₁₉H₂₆N₂O₄S 378.49 Lower molecular weight; predicted logP ~2.5 (higher lipophilicity)
tert-Butyl (4as,7ar)-4-(Chloroacetyl) Derivative 4-(Chloroacetyl), tert-Butyl carbamate C₁₃H₂₁ClN₂O₅S 352.83 Reactive chloroacetyl group enables further functionalization; intermediate in API synthesis
4-(2-Phenylethyl)-1,7-Dithia-4-Azaspiro[4.4]nonan-3-one 7,7-Dioxide Spirocyclic dithia system C₁₃H₁₆N₂O₃S₂ 324.41 Enhanced rigidity; reduced solubility due to spirocyclic framework

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-fluorophenethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-phenethyl derivatives), as fluorine reduces susceptibility to oxidative degradation .

Physicochemical Properties: The target compound’s sulfone group increases water solubility relative to non-oxidized thienopyrazines. However, its solubility is lower than that of the tert-butyl carbamate derivative (e.g., QZ-5144 in ), which benefits from the polar carbamate group . Predicted pKa values for the target compound (~4.7) suggest moderate acidity, aligning with sulfone-containing analogs but differing from spirocyclic derivatives (pKa ~5.2) .

Synthetic Utility :

  • The tert-butyl carbamate derivatives (e.g., QZ-5002, QZ-6927) serve as protected intermediates for further modifications, whereas the target compound’s fully substituted structure limits its role as a final product .

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